molecular formula C12H14N2O2S B057341 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 117844-98-1

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B057341
CAS No.: 117844-98-1
M. Wt: 250.32 g/mol
InChI Key: DBRUGROLIZNWFM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Functionalized thiazole derivatives

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine: Unique due to its specific substitution pattern on the thiazole ring.

    2,4-Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.

    Thiazole derivatives: Compounds with thiazole rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRUGROLIZNWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355388
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117844-98-1
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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